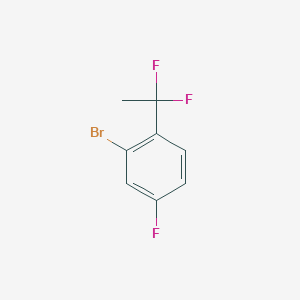

2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(1,1-difluoroethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-8(11,12)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWXVLPLYCRPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251893 | |

| Record name | 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-86-6 | |

| Record name | 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene

Abstract

This technical guide provides a comprehensive and in-depth examination of a robust and regioselective synthetic route to 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene (CAS No. 1138444-86-6). This fluorinated aromatic compound represents a valuable building block for researchers in medicinal chemistry and materials science, where the strategic placement of bromo and gem-difluoroethyl functionalities can be leveraged to modulate the physicochemical and biological properties of target molecules. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and strategic decisions that inform the selection of the synthetic pathway. We present a validated three-step sequence starting from a commercially available precursor, complete with detailed experimental protocols, mechanistic insights, and critical safety considerations for each transformation.

Part 1: Strategic Synthesis Design and Pathway Selection

The synthesis of polysubstituted aromatic rings requires careful strategic planning to control regioselectivity. The target molecule, this compound, features a challenging 1,2,4-substitution pattern that makes direct electrophilic substitution on a simpler precursor problematic.

Retrosynthetic Analysis

A retrosynthetic analysis reveals several potential pathways. A late-stage electrophilic bromination of 1-(1,1-difluoroethyl)-4-fluorobenzene appears straightforward but is synthetically unviable. The directing effects of the substituents—the ortho, para-directing fluorine and the meta-directing 1,1-difluoroethyl group—would synergistically direct an incoming electrophile to the C3 and C5 positions, not the desired C2 position.

Therefore, a more robust strategy involves constructing the 1,1-difluoroethyl moiety onto a pre-functionalized aromatic ring that already contains the correct bromo-fluoro substitution pattern. This leads to the selection of a highly regioselective and reliable three-step pathway commencing from 2-Bromo-4-fluorobenzaldehyde.

The Chosen Synthetic Pathway

The selected pathway leverages a sequence of classic, high-yielding organic transformations that provide excellent control over the final substitution pattern. The overall workflow is outlined below.

Caption: Selected three-step synthetic workflow.

This approach is advantageous because the initial precursor, 2-Bromo-4-fluorobenzaldehyde, firmly establishes the crucial 1,2,4-substitution pattern. The subsequent reactions build the difluoroethyl side chain without risking isomeric scrambling. A patented method for synthesizing this starting material involves the direct bromination of 4-fluorobenzaldehyde, which can yield the desired product in up to 88% yield[1].

Part 2: Detailed Experimental Protocols and Mechanistic Insights

As a self-validating system, each protocol is designed for high yield and purity, with clear endpoints and purification strategies. The causality behind critical experimental choices is explained to provide a deeper understanding.

Step 1: Synthesis of 1-(2-Bromo-4-fluorophenyl)ethan-1-ol

Principle: This step involves the nucleophilic addition of a methyl group to the carbonyl carbon of the starting aldehyde using a Grignard reagent. The organometallic carbon acts as a potent nucleophile, attacking the electrophilic aldehyde to form a secondary alcohol upon aqueous workup.

Methodology:

-

Apparatus Setup: A three-necked, round-bottomed flask is flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen or argon. Equip the flask with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet.

-

Reagent Preparation: To the reaction flask, add 2-Bromo-4-fluorobenzaldehyde (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, ~0.5 M). Cool the solution to 0 °C using an ice-water bath.

-

Grignard Addition: Charge the dropping funnel with methylmagnesium bromide (MeMgBr, 1.1 eq, 3.0 M solution in diethyl ether). Add the Grignard reagent dropwise to the stirred aldehyde solution, ensuring the internal temperature is maintained below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol, which can often be used in the next step without further purification.

Causality and Expertise:

-

Anhydrous Conditions: The Grignard reagent is a strong base and will be rapidly quenched by protic sources like water. Flame-drying the glassware and using anhydrous solvents is critical to prevent the decomposition of the reagent and ensure a high yield.

-

Temperature Control: The Grignard addition is highly exothermic. Maintaining a low temperature (0 °C) during the addition prevents side reactions and improves the selectivity of the reaction.

-

Quenching: Using saturated NH₄Cl provides a mild acidic workup that protonates the intermediate alkoxide to form the alcohol while minimizing the risk of acid-catalyzed side reactions.

Step 2: Synthesis of 1-(2-Bromo-4-fluorophenyl)ethan-1-one

Principle: This transformation is a standard oxidation of a secondary alcohol to a ketone. Pyridinium chlorochromate (PCC) is a reliable and moderately selective oxidizing agent suitable for this purpose, minimizing the risk of over-oxidation.

Methodology:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add a slurry of PCC (1.5 eq) and silica gel in anhydrous dichloromethane (DCM).

-

Alcohol Addition: Dissolve the crude 1-(2-Bromo-4-fluorophenyl)ethan-1-ol (1.0 eq) from the previous step in anhydrous DCM. Add this solution to the stirred PCC slurry in one portion at room temperature.

-

Reaction Monitoring: Stir the resulting dark brown mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting alcohol is fully consumed.

-

Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel or Celite® to remove the chromium byproducts. Wash the plug thoroughly with additional diethyl ether.

-

Isolation: Combine the filtrates and concentrate the solution under reduced pressure. The resulting crude ketone can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Causality and Expertise:

-

Choice of Oxidant: PCC is preferred over stronger oxidants like potassium permanganate or chromic acid because it is less likely to cause cleavage or other side reactions on the sensitive aromatic ring. The reaction is performed under non-aqueous conditions, which is ideal for this substrate.

-

Use of Silica Gel: Adding silica gel to the PCC slurry simplifies the workup. The polar chromium byproducts are adsorbed onto the silica, allowing for easier removal by simple filtration.

Step 3: Synthesis of this compound

Principle: This key step is a deoxofluorination reaction, where the carbonyl oxygen of the ketone is replaced by two fluorine atoms. Diethylaminosulfur trifluoride (DAST) or its more thermally stable analogue, Deoxo-Fluor®, are the reagents of choice for this transformation. The reaction proceeds via a covalent sulfur intermediate.

Caption: Simplified mechanism of deoxofluorination.

Methodology:

-

Safety First: This reaction must be conducted in a well-ventilated chemical fume hood. DAST and related reagents are corrosive and react with moisture to release highly toxic hydrogen fluoride (HF). Use appropriate PPE, including neoprene or butyl rubber gloves, safety goggles, and a lab coat. A plastic (polypropylene or Teflon) reaction vessel may be preferred over glass.

-

Reaction Setup: To a solution of 1-(2-Bromo-4-fluorophenyl)ethan-1-one (1.0 eq) in anhydrous DCM in a suitable flask, add DAST or Deoxo-Fluor® (1.5-2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Reaction Conditions: After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be carefully monitored by GC-MS or ¹⁹F NMR.

-

Quenching: Cautiously quench the reaction by pouring it slowly into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be prepared for gas evolution (CO₂).

-

Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic fractions, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.

Causality and Expertise:

-

Reagent Stoichiometry: An excess of the fluorinating agent is used to drive the reaction to completion.

-

Aqueous Workup: The bicarbonate quench is critical for neutralizing any remaining fluorinating reagent and acidic byproducts, including HF. The quenching must be performed slowly and at low temperatures due to the exothermic nature of the neutralization.

Part 3: Data Summary and Characterization

The identity and purity of the intermediates and the final product should be confirmed at each stage using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR spectroscopy.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 1-(2-Bromo-4-fluorophenyl)ethan-1-ol | C₈H₈BrFO | 219.05 | Intermediate 1 |

| 1-(2-Bromo-4-fluorophenyl)ethan-1-one | C₈H₆BrFO | 217.04 | Intermediate 2 |

| This compound | C₈H₆BrF₃ | 239.03[2][3] | Final Product |

References

- Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]

-

Sinfoo Biotech. This compound. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene (CAS No. 1138444-86-6), a halogenated aromatic compound of significant interest as a versatile building block in medicinal chemistry and materials science. The strategic placement of three distinct halogen environments—a reactive bromine atom, a metabolically robust aromatic fluorine, and a geminal difluoroethyl group—endows this molecule with a unique profile for advanced synthetic applications. Due to the absence of a directly published synthesis, this guide puts forth a robust, proposed multi-step synthetic pathway starting from commercially available precursors. We provide detailed, step-by-step experimental protocols derived from well-established, analogous transformations. Furthermore, this guide includes a thorough characterization profile, presenting predicted spectroscopic data (¹H, ¹³C, and ¹⁹F NMR; MS; IR) based on established principles and data from structurally related molecules. The synthetic utility, particularly in cross-coupling reactions, is examined, and essential safety and handling protocols are outlined. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams to ensure clarity for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1] Compounds bearing motifs like the 1,1-difluoroethyl group are particularly valuable as they can serve as stable bioisosteres for carbonyls or hydroxyl groups, while subtly modulating the electronic environment. This compound emerges as a highly valuable synthetic intermediate precisely because it combines these features with a synthetically versatile handle: the bromine atom. This C-Br bond serves as a prime reaction site for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, a foundational technology in the synthesis of complex pharmaceutical agents.[2]

This guide serves as a technical resource for chemists, providing a proposed, logical synthesis, a detailed predictive characterization, and an exploration of the compound's reactivity to facilitate its use in research and development programs.

Physicochemical and Structural Properties

The fundamental properties of the target compound are summarized below. While experimental data is limited, key identifiers are well-documented, and certain physicochemical parameters can be accurately predicted.

| Property | Value | Source |

| CAS Number | 1138444-86-6 | [3] |

| Molecular Formula | C₈H₆BrF₃ | [3][4] |

| Molecular Weight | 239.03 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| InChI Key | IWWXVLPLYCRPJI-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 3.5 | [5] |

| Canonical SMILES | CC(F)(F)C1=CC=C(F)C=C1Br | [3] |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of the target compound.

Step 1: Deoxofluorination of 1-(2-Bromo-4-fluorophenyl)ethan-1-one

The conversion of a ketone to a geminal difluoride is a key transformation in organofluorine chemistry. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor® are standard reagents for this purpose. The reaction proceeds via the formation of a fluorosulfite intermediate, followed by an SN2-type displacement of the oxygen moiety by fluoride.

Experimental Protocol:

-

Reactor Setup: To an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel, add 1-(2-bromo-4-fluorophenyl)ethan-1-one (10.0 g, 46.1 mmol).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL) and cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (7.3 mL, 55.3 mmol, 1.2 equivalents) to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality: The slow, cooled addition is critical to control the exothermic reaction and prevent potential decomposition of the DAST reagent, which can be hazardous at elevated temperatures. Anhydrous conditions are essential as DAST reacts violently with water.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and very cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Trustworthiness: This quenching step must be performed with extreme care in a well-ventilated fume hood. It neutralizes the unreacted DAST and acidic byproducts. The slow addition prevents a dangerous, uncontrolled exothermic reaction and pressure buildup.

-

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the pure this compound.

Spectroscopic Characterization (Predicted)

No publicly available experimental spectra for this specific compound were identified. The following data is predicted based on established spectroscopic principles and analysis of structurally similar compounds.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra will show characteristic shifts and coupling constants (J-values) arising from the unique electronic environment and through-bond/through-space interactions of the nuclei.

| ¹H NMR (Predicted, 500 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity & Coupling (J) Hz |

| 7.55 - 7.45 | (m) |

| 7.20 - 7.10 | (m) |

| 7.05 - 6.95 | (m) |

| 2.05 | (t, ³JHF = 18.5 Hz) |

-

Rationale: The aromatic protons will appear as complex multiplets due to H-H, H-F, and potential long-range couplings. The methyl (-CH₃) protons are expected to show a characteristic triplet due to coupling with the two adjacent fluorine atoms of the CF₂ group.

| ¹³C NMR (Predicted, 125 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity & Coupling (J) Hz |

| 160.5 | (d, ¹JCF = 250 Hz) |

| 135.0 | (dd, JCF ≈ 8 Hz, JCF ≈ 4 Hz) |

| 132.1 | (d, ³JCF ≈ 8 Hz) |

| 125.5 | (t, ¹JCF = 240 Hz) |

| 118.5 | (d, ²JCF ≈ 22 Hz) |

| 115.0 | (d, ²JCF ≈ 25 Hz) |

| 114.2 | (d, JCF ≈ 20 Hz) |

| 23.8 | (t, ²JCF = 28 Hz) |

-

Rationale: Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF). Carbons two or three bonds away will show smaller but significant couplings. The CF₂ carbon will appear as a triplet due to coupling with the methyl protons, though this is often complex.

| ¹⁹F NMR (Predicted, 470 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity & Coupling (J) Hz |

| -95 to -105 | (q, ³JHF = 18.5 Hz) |

| -110 to -115 | (m) |

-

Rationale: The difluoroethyl fluorine signal is expected to be a quartet due to coupling with the three methyl protons. The aromatic fluorine will appear as a complex multiplet due to couplings with the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Data Type | Predicted Value |

| Molecular Ion [M]⁺ | m/z 238, 240 |

| Isotopic Pattern | Characteristic ~1:1 ratio for [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes. |

| Key Fragments | [M-CH₃]⁺ (m/z 223, 225), [M-HF]⁺ (m/z 218, 220), [M-CF₂CH₃]⁺ (m/z 173, 175) |

Data sourced from predictions by PubChemLite.[5]

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in the orthogonal reactivity of its functional groups. The C-Br bond is the most versatile site for synthetic elaboration, while the fluorinated moieties confer desirable physicochemical properties.

Caption: Reactivity map of this compound.

-

Palladium-Catalyzed Cross-Coupling: The C(sp²)-Br bond is an ideal substrate for a wide array of cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups, making it a powerful building block for constructing complex molecular libraries for drug screening.[2]

-

Electrophilic Aromatic Substitution: The aromatic ring is significantly deactivated towards electrophilic substitution due to the electron-withdrawing effects of the bromine, fluorine, and difluoroethyl substituents. Reactions like nitration or Friedel-Crafts acylation would require harsh conditions and would likely yield complex mixtures of isomers.

-

Bioisosterism: The 1,1-difluoroethyl moiety is a non-hydrolyzable and metabolically stable bioisostere of a ketone or a masked hydroxyl group. Its inclusion can block sites of metabolic oxidation and improve the pharmacokinetic profile of a drug candidate.[1]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following recommendations are based on data for structurally similar compounds such as 1-bromo-4-fluorobenzene and 1-bromo-4-(1,1-difluoroethyl)benzene.[9][10]

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[10] Expected to cause skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat must be worn at all times. All manipulations should be performed in a properly functioning chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its unique combination of a reactive handle for cross-coupling and property-modulating fluorine substituents makes it an attractive starting point for the synthesis of novel compounds. This guide provides a robust framework for its synthesis, characterization, and safe handling, enabling researchers to confidently incorporate this promising intermediate into their synthetic programs.

References

-

Title: Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions Source: PMC - NIH URL: [Link]

-

Title: The Role of Fluorinated Intermediates: Focusing on 1-(2-bromoethyl)-4-fluorobenzene Source: AI Product Assistant (Note: Original source appears to be a chemical supplier blog) URL: [Link]

-

Title: Supporting Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Supporting Information for - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: this compound Source: Sinfoo Biotech URL: [Link]

-

Title: The Role of 2-Bromo-1-fluoro-4-iodobenzene in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis of difluoromethyl ketones Source: P&M Invest - Fluorine notes URL: [Link]

-

Title: 2-Bromo-4-fluoro-1-dichloromethyldimethylsilyloxybenzene Source: NIST WebBook URL: [Link]

-

Title: SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene Source: Thermo Fisher Scientific URL: [Link]

-

Title: Get Best Quality P-Bromo Fluoro Benzene Source: AD PHARMACHEM URL: [Link]

- Title: 1-(5-bromo-4-chloro-2-fluorophenyl)

-

Title: 2-bromo-4-(1,1-difluoroethyl)-1-fluorobenzene Source: PubChemLite URL: [Link]

-

Title: Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one Source: Atlantis Press URL: [Link]

-

Title: 1-(2-Bromo-5-fluorophenyl)ethan-1-one Source: PubChem URL: [Link]

-

Title: Defluorinative Carboimination of Trifluoromethyl Ketones Source: ChemRxiv URL: [Link]

-

Title: Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes Source: Queen Mary University of London (via author manuscript) URL: [Link]

-

Title: 1-bromo-2-fluorobenzene - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena Source: ResearchGate URL: [Link]

-

Title: 2-Bromo-1-chloro-4-fluorobenzene Source: PubChem URL: [Link]

-

Title: What is the product of the reaction of 2-bromo-1-fluoro-4-nitrobenzene with sodium methanethiolate? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Action spectra for the 4-bromo-1-ethyl-2-fluorobenzene... Source: ResearchGate URL: [Link]

- Title: Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene Source: Google Patents URL

Sources

- 1. nbinno.com [nbinno.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. 1138444-86-6 | this compound - AiFChem [aifchem.com]

- 4. This compound,(CAS# 1138444-86-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. PubChemLite - 2-bromo-4-(1,1-difluoroethyl)-1-fluorobenzene (C8H6BrF3) [pubchemlite.lcsb.uni.lu]

- 6. 1-Bromo-2,4-difluorobenzene(348-57-2) 1H NMR [m.chemicalbook.com]

- 7. 4-Bromo-2-chloro-1-fluorobenzene(60811-21-4) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

spectroscopic data of 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction

For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. Fluorinated organic compounds, in particular, are of significant interest due to the unique physicochemical properties that fluorine substitution imparts, including altered metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed analysis of the expected spectroscopic signature of This compound , a compound featuring a trifluorinated, brominated aromatic scaffold.

Due to the limited availability of published experimental spectra for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by data from analogous structures, to construct a predictive but robust analytical framework. This approach not inly offers a reliable reference for the identification and quality control of the title compound but also serves as an instructive case study in the spectroscopic analysis of complex polyhalogenated aromatic systems.

Molecular Structure and Analytical Considerations

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a 1,2,4-trisubstituted benzene ring. The key substituents, each with distinct electronic and magnetic properties, are a bromine atom, a fluorine atom, and a 1,1-difluoroethyl group. This specific arrangement dictates a unique and predictable pattern of signals in various spectroscopic techniques.

For clarity in the following sections, the atoms are numbered as shown in the diagram below.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential for full characterization.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. The spectrum would be recorded on a 400 MHz or higher field spectrometer, acquiring 16-32 scans with a relaxation delay of 1-2 seconds.

Predicted Spectral Analysis: The ¹H NMR spectrum is expected to show signals in two distinct regions: aromatic and aliphatic.

-

Aromatic Region (δ 7.0–8.0 ppm): Three protons are attached to the benzene ring (H3, H5, H6). Their chemical shifts and multiplicities are governed by the electronic effects of the substituents. The fluorine atom at C4 is a moderate ortho, para-director and the bromine at C2 is a weak deactivator. The 1,1-difluoroethyl group at C1 is strongly electron-withdrawing. This complex interplay will lead to a predictable dispersion of the signals.

-

H6: This proton is ortho to the strongly withdrawing C(F₂)CH₃ group and meta to the F at C4. It is expected to be the most downfield of the aromatic protons. It will appear as a doublet of doublets, split by H5 (³JHH ≈ 8-9 Hz) and the aromatic F at C4 (⁴JHF ≈ 4-5 Hz).

-

H3: This proton is ortho to the bromine atom and meta to the fluorine atom. It will likely appear as a doublet of doublets, split by H5 (⁴JHH, small coupling) and the aromatic F at C4 (³JHF ≈ 8-10 Hz).

-

H5: This proton is positioned between the bromine and fluorine substituents. It will exhibit complex splitting, appearing as a doublet of doublet of doublets, coupled to H6 (³JHH ≈ 8-9 Hz), H3 (⁴JHH, small coupling), and the aromatic F at C4 (³JHF ≈ 6-8 Hz).

-

-

Aliphatic Region (δ 1.8–2.5 ppm): The methyl group (C8-H₃) is expected to appear in this region. Due to coupling with the two geminal fluorine atoms on C7, its signal will not be a singlet. It will be split into a characteristic triplet by the two equivalent fluorine nuclei (³JHF ≈ 18-22 Hz).

Table 1: Predicted ¹H NMR Data

| Assigned Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H6 | 7.6 - 7.8 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 4-5 |

| H3 | 7.4 - 7.6 | dd | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 |

| H5 | 7.1 - 7.3 | ddd | ³JHH ≈ 8-9, ³JHF ≈ 6-8, ⁴JHH ≈ 2-3 |

| H (C8) | 1.9 - 2.2 | t | ³JHF ≈ 18-22 |

¹³C NMR Spectroscopy

Experimental Protocol: A standard proton-decoupled ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. Due to the lower sensitivity of the ¹³C nucleus and the presence of C-F coupling, a higher number of scans (e.g., 1024 or more) would be necessary to achieve a good signal-to-noise ratio.

Predicted Spectral Analysis: The spectrum will display eight distinct carbon signals. A key feature of the ¹³C NMR of fluorinated compounds is the presence of through-bond C-F coupling, which splits the carbon signals into multiplets even in proton-decoupled spectra.[1] The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms.

-

Aromatic Carbons (δ 110–165 ppm):

-

C4 (Ar-F): This carbon will show the largest one-bond C-F coupling (¹JCF ≈ 240-255 Hz), appearing as a large doublet. It will be significantly downfield.

-

C1 (Ar-C(F₂)): This carbon, attached to the difluoroethyl group, will be deshielded and will appear as a triplet due to two-bond coupling to the two fluorine atoms on C7 (²JCF ≈ 20-30 Hz).

-

C2 (Ar-Br): The carbon bearing the bromine will be found in the typical range for bromoarenes (around δ 115-125 ppm). It may show small coupling to the adjacent aromatic fluorine.

-

Other Aromatic Carbons (C3, C5, C6): These carbons will appear as doublets or doublet of triplets due to two, three, or four-bond couplings to the various fluorine atoms in the molecule.

-

-

Aliphatic Carbons (δ 20–125 ppm):

-

C7 (-CF₂-): This quaternary carbon will exhibit a very large one-bond C-F coupling, resulting in a prominent triplet (¹JCF ≈ 240-260 Hz). Its chemical shift will be significantly downfield (δ 115-125 ppm) due to the direct attachment of two fluorine atoms.

-

C8 (-CH₃): This methyl carbon will appear as a triplet due to two-bond coupling to the geminal fluorine atoms (²JCF ≈ 25-35 Hz).

-

Table 2: Predicted ¹³C NMR Data

| Assigned Carbon | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C4 | 160 - 165 | d (¹JCF ≈ 245 Hz) |

| C1 | 135 - 140 | t (²JCF ≈ 25 Hz) |

| C6 | 130 - 135 | d |

| C5 | 118 - 123 | d |

| C2 | 115 - 120 | d |

| C3 | 112 - 117 | d |

| C7 | 115 - 125 | t (¹JCF ≈ 250 Hz) |

| C8 | 22 - 26 | t (²JCF ≈ 30 Hz) |

¹⁹F NMR Spectroscopy

Experimental Protocol: ¹⁹F NMR is a highly sensitive technique.[2] The spectrum would be acquired on a multinuclear probe, using the same sample. A common reference standard is CFCl₃ (δ 0 ppm).

Predicted Spectral Analysis: The molecule has two distinct fluorine environments, which will give rise to two signals in the ¹⁹F NMR spectrum.

-

Aromatic Fluorine (Ar-F): Fluorine attached to an aromatic ring typically resonates in the range of δ -100 to -140 ppm.[3] This signal (from F3) will be split into a multiplet by the adjacent aromatic protons (H3 and H5).

-

Difluoroethyl Group (-CF₂-): Aliphatic difluoro groups of this type typically appear further upfield. The signal for the two equivalent F1 and F2 atoms is expected in the range of δ -90 to -110 ppm. This signal will be split into a quartet by the three protons of the adjacent methyl group (³JHF ≈ 18-22 Hz).

Table 3: Predicted ¹⁹F NMR Data

| Assigned Fluorine | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F3 (Ar-F) | -105 to -120 | m | - |

| F1, F2 (-CF₂-) | -90 to -110 | q | ³JHF ≈ 18-22 |

Mass Spectrometry (MS)

Experimental Protocol: A mass spectrum would be obtained using an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer. The sample would be introduced via a direct insertion probe or a GC inlet. A typical electron energy of 70 eV is used to induce fragmentation.

Predicted Mass Spectrum Analysis:

-

Molecular Ion (M⁺): The molecular weight of C₈H₆BrF₃ is 239.03 g/mol .[4][5] A crucial diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the spectrum will show two peaks of nearly equal intensity for the molecular ion: one at m/z 238 (for the ⁷⁹Br isotopologue) and one at m/z 240 (for the ⁸¹Br isotopologue).

-

Key Fragmentation Pathways: EI-MS is a high-energy technique that will cause the molecular ion to fragment in predictable ways. The most likely fragmentation patterns involve the cleavage of the weakest bonds.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Table 4: Predicted Key Fragments in Mass Spectrum

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 238 / 240 | [C₈H₆BrF₃]⁺ | Molecular ion peak, showing characteristic 1:1 bromine isotope pattern. |

| 223 / 225 | [C₇H₃BrF₃]⁺ | Loss of a methyl radical (•CH₃). Bromine isotope pattern is retained. |

| 159 | [C₈H₆F₃]⁺ | Loss of a bromine radical (•Br). A significant peak due to cleavage of the C-Br bond. |

| 144 | [C₇H₃F₃]⁺ | Further fragmentation after loss of Br. |

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. The predicted data presented in this guide serves as a robust framework for its characterization. The ¹H NMR spectrum is defined by three distinct aromatic multiplets and a characteristic aliphatic triplet. The ¹³C NMR spectrum is notable for the extensive C-F coupling that splits nearly every signal. The ¹⁹F NMR provides two clear signals corresponding to the aromatic and aliphatic fluorine environments, while mass spectrometry confirms the molecular weight and elemental composition through the unmistakable bromine isotopic pattern. Together, these techniques provide a unique spectroscopic fingerprint for the unambiguous identification and purity assessment of this complex fluorinated molecule.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Bromo-4-fluoro-1-dichloromethyldimethylsilyloxybenzene. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [https://mysite.science.uottawa.ca/sgilbert/chm4121/nmr_ fluorine.html]([Link]_ fluorine.html)

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,1-difluoroethane. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,4-difluorobenzene. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-fluorobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-1,2-difluorobenzene. Retrieved from [Link]

Sources

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. azom.com [azom.com]

- 4. 2-Bromo-4-(1,1-difluoroethyl)-1-fluorobenzene [sigmaaldrich.com]

- 5. This compound,(CAS# 1138444-86-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the physical properties of 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Recognizing the current landscape of available data, this document synthesizes known identifiers, computationally predicted physical properties, and established, rigorous experimental protocols for their empirical determination. By explaining the causality behind experimental choices and grounding methodologies in authoritative standards, this guide serves as a critical resource for researchers handling this compound. The strategic incorporation of fluorine, particularly the gem-difluoroethyl moiety, imparts unique physicochemical characteristics that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This guide aims to equip scientists with the foundational knowledge and practical methodologies necessary to effectively utilize and characterize this promising building block in their research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Building Blocks in Drug Discovery

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design to modulate a compound's biological activity and pharmacokinetic properties.[4][5] Fluorine's high electronegativity and relatively small van der Waals radius allow for subtle yet profound alterations to a molecule's electronic environment, pKa, lipophilicity, and metabolic stability.[4] The subject of this guide, this compound, is a prime example of a fluorinated building block with significant potential in the synthesis of novel therapeutics.

The presence of a bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the 1,1-difluoroethyl (a gem-difluoroalkyl) group is of particular interest as it can serve as a bioisostere for other functional groups, such as a carbonyl or an ether linkage, while offering improved metabolic stability and altered lipophilicity.[1][2][3] Understanding the fundamental physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound and details the standard experimental procedures for their determination.

Molecular Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | AiFChem[6] |

| CAS Number | 1138444-86-6 | AiFChem[6] |

| Molecular Formula | C₈H₆BrF₃ | Sigma-Aldrich |

| Molecular Weight | 239.03 g/mol | Sigma-Aldrich |

| InChI | 1S/C8H6BrF3/c1-8(11,12)5-2-3-7(10)6(9)4-5/h2-4H,1H3 | Sigma-Aldrich |

| InChIKey | TXLFKKQZPURBRK-UHFFFAOYSA-N | Sigma-Aldrich |

| Canonical SMILES | CC(F)(F)C1=CC=C(F)C=C1Br | AiFChem |

Predicted Physical Properties

| Physical Property | Predicted Value | Source |

| Boiling Point | 200.3 ± 35.0 °C | ChemicalBook[7] |

| Density | 1.548 ± 0.06 g/cm³ | ChemicalBook[7] |

It is imperative for researchers to empirically verify these values in a laboratory setting. The following sections detail the authoritative experimental protocols for this purpose.

Experimental Determination of Physical Properties: A Methodological Guide

The following protocols are presented as standardized, reliable methods for the experimental determination of the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] For a pure substance, the boiling point is a characteristic physical constant.

This method is suitable for determining the boiling point of a sufficient quantity of the liquid.[9][10]

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus, ensuring all glassware is clean and dry. The apparatus consists of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Sample Addition: Place a small volume (e.g., 5-10 mL) of this compound into the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Heating: Gently heat the distilling flask.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the liquid.

-

Pressure Correction: Record the atmospheric pressure during the experiment. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Determination of Density

Density is the mass of a substance per unit volume. It is a fundamental physical property that is sensitive to temperature.

This method provides a straightforward and accurate means of determining the density of a liquid.[11][12][13][14]

Step-by-Step Protocol:

-

Mass of Empty Container: Accurately weigh a clean, dry pycnometer or a graduated cylinder on an analytical balance.

-

Volume of Liquid: Add a known volume of this compound to the container. For a graduated cylinder, read the volume from the bottom of the meniscus. A pycnometer has a precisely known volume.

-

Mass of Container and Liquid: Reweigh the container with the liquid.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of liquid) where the mass of the liquid is the difference between the mass of the filled and empty container.

-

Temperature: Record the temperature of the liquid at the time of measurement, as density is temperature-dependent.

Determination of Melting Point

Although this compound is expected to be a liquid at room temperature based on its predicted boiling point, determining its melting point is crucial if it is a solid at lower temperatures or to assess its purity. A sharp melting point over a narrow range is indicative of a pure compound.[15][16]

This is a standard and widely used technique for determining the melting point of a solid organic compound.[17][18]

Step-by-Step Protocol:

-

Sample Preparation: If the compound is solid, finely powder a small amount.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is well-packed at the sealed end.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly, at a rate of approximately 1-2 °C per minute near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility of this compound in various solvents is critical for its use in reactions, extractions, and purifications.[19][20][21][22]

This series of tests provides a systematic way to determine the solubility of a compound in a range of common laboratory solvents.[19][21]

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, dichloromethane, and hexane.

-

Sample and Solvent Addition: In a small test tube, add a small, measured amount of this compound (e.g., 10 mg or 10 µL).

-

Solvent Addition: Add the chosen solvent dropwise, shaking or vortexing after each addition, up to a total volume of approximately 1 mL.

-

Observation: Observe whether the compound dissolves completely. Classify the solubility as soluble, partially soluble, or insoluble.

-

Systematic Testing: A common scheme involves testing solubility in water, followed by 5% NaOH, 5% HCl, and concentrated H₂SO₄ to classify the compound based on its acidic, basic, or neutral properties.[21]

Visualization of Experimental Workflows

To aid in the practical application of the described methodologies, the following diagrams illustrate the key experimental workflows.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

Conclusion

This compound represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. While comprehensive experimental data on its physical properties are still emerging, this guide provides a solid foundation for its handling and characterization. The predicted values for boiling point and density serve as useful starting points, and the detailed experimental protocols offer a clear path for their empirical validation. By adhering to these rigorous methodologies, researchers can ensure the accuracy and reliability of their data, thereby accelerating the pace of discovery and innovation in the field of drug development.

References

-

Doc Brown's Chemistry. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Chemistry For Everyone. (2025-01-31). How To Determine Melting Point Of Organic Compounds?[Link]

-

Scribd. Experiment 1 Solubility of Organic Compounds. [Link]

-

GeeksforGeeks. (2025-07-23). Determination of Boiling Point of Organic Compounds. [Link]

-

ScienceDaily. (2025-02-21). Novel method to synthesize valuable fluorinated drug compounds. [Link]

-

Unknown. DETERMINATION OF BOILING POINTS. [Link]

-

Unknown. (2021-09-19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

Unknown. (2021-09-19). experiment (1) determination of melting points. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Unknown. Experiment 1: Melting-point Determinations. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

National Institutes of Health. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

Chemistry LibreTexts. (2021-11-11). 2: The Density of Liquids and Solids (Experiment). [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Unknown. (2023-08-31). Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2024-11-19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

Royal Society of Chemistry. Measuring density | Class experiment. [Link]

-

JoVE. (2015-06-15). Video: Determining the Density of a Solid and Liquid. [Link]

-

Unknown. Fluorine in drug discovery: Role, design and case studies. [Link]

-

MDPI. (2024-08-02). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]

-

ResearchGate. (2025-08-07). Fluorination Methods for Drug Discovery and Development. [Link]

-

PubMed. (2022-04-01). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

-

ResearchGate. a) Applications of gem‐difluoro olefins in medicinal chemistry.... [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

PubChem. 2-Bromo-1-chloro-4-fluorobenzene. [Link]

-

Semantic Scholar. Table 2 from Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. [Link]

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. 1138444-86-6 | this compound - AiFChem [aifchem.com]

- 7. This compound CAS#: 1138444-86-6 [m.chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. vernier.com [vernier.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. homesciencetools.com [homesciencetools.com]

- 14. jove.com [jove.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. athabascau.ca [athabascau.ca]

- 17. m.youtube.com [m.youtube.com]

- 18. byjus.com [byjus.com]

- 19. scribd.com [scribd.com]

- 20. chem.ws [chem.ws]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthetic Potential of 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene, with CAS Number 1138444-86-6, is a halogenated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a bromo-substituent ripe for cross-coupling reactions, a fluorine atom that modulates electronic properties, and a difluoroethyl group, offers a unique combination of reactive handles and physicochemical properties. The 1,1-difluoroethyl moiety is particularly noteworthy as it can serve as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl, thiol, or amine groups, potentially enhancing drug-target interactions and pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the chemical reactivity of this compound, offering insights into its synthetic utility. While specific experimental protocols for this exact molecule are not extensively documented in publicly available literature, this guide extrapolates from the well-established reactivity of analogous aryl halides to provide a predictive framework and representative methodologies for its transformation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing reaction conditions and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃ | |

| Molecular Weight | 239.03 g/mol | |

| CAS Number | 1138444-86-6 | |

| Boiling Point (Predicted) | 200.3 ± 35.0 °C | |

| Density (Predicted) | 1.548 ± 0.07 g/cm³ | |

| InChI Key | IWWXVLPLYCRPJI-UHFFFAOYSA-N |

Core Reactivity: A Multi-faceted Synthetic Hub

The chemical reactivity of this compound is dominated by the presence of the carbon-bromine bond, which is the most labile site for many transformations. The fluorine atom on the aromatic ring and the difluoroethyl group also influence the molecule's reactivity and provide opportunities for further functionalization.

Caption: Key reaction pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis, particularly in the pharmaceutical industry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used for constructing the core scaffolds of many drug molecules.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle.

-

Ligand: Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition of the aryl bromide to the palladium center and promote the reductive elimination of the product.

-

Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential to activate the boronic acid partner for transmetalation to the palladium complex.

Representative Protocol (for an analogous aryl bromide): To a solution of an aryl bromide (1.0 mmol) and a boronic acid (1.2 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd(PPh₃)₄ (0.05 mmol) is added, and the reaction mixture is heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. This reaction is of paramount importance in drug discovery as the aniline and its derivatives are common structural motifs in pharmaceuticals.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Similar to Suzuki coupling, a palladium catalyst is used. The choice of ligand is critical and often involves bulky, electron-rich phosphines like Josiphos or Buchwald's biaryl phosphine ligands, which promote the challenging C-N bond formation.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), is typically required to deprotonate the amine and facilitate its coordination to the palladium center.

Representative Protocol (for an analogous aryl bromide): An oven-dried Schlenk tube is charged with an aryl bromide (1.0 mmol), an amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol)). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 16 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. The resulting aryl alkynes are valuable intermediates in organic synthesis.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium(0) source is the primary catalyst.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne.

Representative Protocol (for an analogous aryl bromide): To a solution of an aryl bromide (1.0 mmol) and a terminal alkyne (1.5 mmol) in anhydrous THF (10 mL) are added Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.06 mmol), and triethylamine (2.0 mmol). The mixture is stirred at room temperature under an argon atmosphere for 6 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Metal-Halogen Exchange

Metal-halogen exchange reactions provide a powerful means to convert the C-Br bond into a highly nucleophilic organometallic species, which can then react with a wide range of electrophiles.

Grignard Reagent Formation

Reaction of this compound with magnesium metal in an ethereal solvent is expected to yield the corresponding Grignard reagent. This organomagnesium compound is a potent nucleophile and a strong base.

Causality Behind Experimental Choices:

-

Magnesium: Magnesium turnings are used to form the organometallic species. Activation of the magnesium surface, for instance with a small crystal of iodine, is often necessary to initiate the reaction.

-

Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent.

-

Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, including water, and will be quenched to form the corresponding hydro-dehalogenated arene.

Representative Protocol (for an analogous aryl bromide): Magnesium turnings (1.2 mmol) are placed in a flame-dried flask under an argon atmosphere. A small crystal of iodine is added. A solution of the aryl bromide (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to initiate the reaction. The mixture is stirred at room temperature for 2 hours. The resulting Grignard reagent can be used directly in subsequent reactions with electrophiles.

Lithiation

Treatment of the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a bromine-lithium exchange, generating a highly reactive aryllithium species.

Causality Behind Experimental Choices:

-

Organolithium Reagent: n-Butyllithium is a commonly used reagent for this transformation.

-

Low Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions, such as attack of the organolithium reagent on the solvent or other functional groups.

Representative Protocol (for an analogous aryl bromide): To a solution of an aryl bromide (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. The mixture is stirred at -78 °C for 1 hour. The resulting aryllithium species is then quenched with an appropriate electrophile.

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is the primary site for the reactions discussed above, the C-F bond on the aromatic ring can potentially undergo nucleophilic aromatic substitution (SNAr), especially if the ring is sufficiently activated by electron-withdrawing groups. In the case of this compound, the difluoroethyl group has some electron-withdrawing character, which may facilitate SNAr at the fluorine-substituted position. Generally, in SNAr reactions, fluorine is a better leaving group than bromine.

Causality Behind Experimental Choices:

-

Nucleophile: Strong nucleophiles, such as alkoxides, thiolates, or amines, are required to attack the electron-deficient aromatic ring.

-

Solvent: Polar aprotic solvents, such as DMSO or DMF, are typically used to solvate the nucleophile and facilitate the reaction.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy for the reaction.

Representative Protocol (for an analogous fluoroaromatic compound): To a solution of a fluoroaromatic compound (1.0 mmol) in DMSO (5 mL) is added a nucleophile (e.g., sodium methoxide, 1.2 mmol). The reaction mixture is heated to 80-100 °C and monitored by TLC. Upon completion, the mixture is cooled, poured into water, and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated. The product is purified by column chromatography.

Conclusion

This compound is a promising building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its chemical reactivity is characterized by the versatile C-Br bond, which readily participates in a wide array of palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes. While the C-F bond offers potential for nucleophilic aromatic substitution, its reactivity in this substrate is expected to be lower than that of the C-Br bond in cross-coupling reactions.

The protocols provided in this guide, based on the reactivity of analogous compounds, offer a solid starting point for the synthetic exploration of this compound. Researchers and drug development professionals are encouraged to use this information as a foundation for the design and optimization of novel synthetic routes to access new chemical entities with potential therapeutic applications. As with any synthetic endeavor involving a novel substrate, careful optimization of reaction conditions will be crucial to achieving desired outcomes.

References

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

-

ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.

- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

-

Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

- Google Patents. (n.d.). US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt.

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

European Patent Office. (1992). EP 0512715 A2 - Substituted fluorobenzenes. Retrieved from [Link]

-

ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-1-fluoro-4-iodobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Fluoroalkylating agent - Patent CN-106573896-B. Retrieved from [Link]

-

YouTube. (2014). How to Create a Grignard Reagent ("Preparation"). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

The Suzuki Reaction. (2014). The Suzuki Reaction. Retrieved from [Link]

- Google Patents. (n.d.). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.

-

Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Standard Lithiation–Borylation A user's guide. (2017). Retrieved from [Link]

-

MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

-

Growing Science. (n.d.). Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Retrieved from [Link]

An In-depth Technical Guide to 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene: A Novel Fluorinated Building Block for Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene (CAS No. 1138444-86-6), a specialized aromatic compound featuring a unique combination of a bromine atom, a fluorine atom, and a 1,1-difluoroethyl group. While the formal discovery and detailed synthetic accounts of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential as a versatile intermediate in the synthesis of novel pharmaceuticals and agrochemicals. This whitepaper presents a putative synthetic pathway, an analysis of its chemical reactivity, and a discussion of its potential applications, grounded in established principles of organic chemistry and the known impact of fluorination in drug design.

Introduction: The Ascendancy of Fluorinated Moieties in Medicinal Chemistry

The introduction of fluorine into bioactive molecules has become a prevalent strategy in drug discovery, with fluorinated compounds representing a significant portion of new pharmaceuticals. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The 1,1-difluoroethyl group, in particular, can serve as a bioisostere for other functional groups, enhance metabolic stability by blocking sites of oxidation, and modulate pKa and lipophilicity, thereby improving oral absorption and bioavailability.

This compound presents a trifunctional platform for chemical diversification. The bromine atom provides a handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of further molecular complexity. The fluorine atom and the 1,1-difluoroethyl group contribute to the overall electronic and steric properties of the molecule, making it a valuable building block for creating novel chemical entities with potentially enhanced therapeutic properties.

Physicochemical and Safety Profile

While extensive experimental data for this compound is not widely published, some key properties can be summarized from available sources and predictive models.

| Property | Value | Source |

| CAS Number | 1138444-86-6 | [1][2] |

| Molecular Formula | C₈H₆BrF₃ | [1][3] |

| Molecular Weight | 239.04 g/mol | [3] |

| Boiling Point | 200.3 ± 35.0 °C (Predicted) | |

| Appearance | Not specified (likely a liquid or low-melting solid) |

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood.[3] It is advised to wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing.[3] The compound is incompatible with strong oxidizing agents, as well as strong acids and bases.[3] Upon combustion, it may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[3]

A Putative Synthetic Pathway

Given the absence of a specific published synthesis for this compound, a logical and experimentally feasible synthetic route can be proposed based on well-established transformations in organic chemistry. The proposed pathway involves two key steps: the introduction of the 1,1-difluoroethyl group onto a fluorobenzene precursor, followed by regioselective bromination.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols (Putative)

Step 1: Synthesis of 1-(4-Fluorophenyl)ethan-1-one

This step involves the formation of a Grignard reagent from 1-bromo-4-fluorobenzene, followed by reaction with acetonitrile and subsequent hydrolysis.

-

Materials: 1-Bromo-4-fluorobenzene, magnesium turnings, anhydrous tetrahydrofuran (THF), acetonitrile, hydrochloric acid (aq.), diethyl ether, anhydrous magnesium sulfate.

-

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve 1-bromo-4-fluorobenzene in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium turnings.

-

Once the Grignard reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of acetonitrile in anhydrous THF dropwise with vigorous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture slowly into a stirred solution of aqueous hydrochloric acid cooled in an ice bath.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 1-(4-fluorophenyl)ethan-1-one.

-

Step 2: Synthesis of 1-(1,1-Difluoroethyl)-4-fluorobenzene

This transformation involves the deoxofluorination of the ketone synthesized in the previous step.

-

Materials: 1-(4-Fluorophenyl)ethan-1-one, diethylaminosulfur trifluoride (DAST) or Deoxofluor, anhydrous dichloromethane (CH₂Cl₂).

-

Protocol:

-

In a fume hood, dissolve 1-(4-fluorophenyl)ethan-1-one in anhydrous CH₂Cl₂ in a flask equipped with a nitrogen inlet and a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DAST or Deoxofluor to the stirred solution. Caution: DAST and its analogs are toxic and react violently with water. Handle with extreme care.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Slowly quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford 1-(1,1-difluoroethyl)-4-fluorobenzene.

-

Step 3: Synthesis of this compound